3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one
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Overview
Description
3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is a complex heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This method is widely used due to its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as DNA and proteins, leading to its diverse biological activities .
Comparison with Similar Compounds
3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is unique due to its specific structure and biological activities. Similar compounds include:
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are also known for their biological activities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
1016225-54-9 |
---|---|
Molecular Formula |
C25H16N4O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
12-methyl-14-phenyl-10-pyridin-3-yl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaen-8-one |
InChI |
InChI=1S/C25H16N4O/c1-15-20-21(16-8-7-13-26-14-16)22-23(18-11-5-6-12-19(18)24(22)30)27-25(20)29(28-15)17-9-3-2-4-10-17/h2-14H,1H3 |
InChI Key |
FRLISQSAYSCAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=C12)C4=CN=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
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